molecular formula C37H38O20 B1640401 quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside CAS No. 448948-20-7

quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside

Cat. No.: B1640401
CAS No.: 448948-20-7
M. Wt: 802.7 g/mol
InChI Key: HUHCPMKLCPDUEY-XLXDBILHSA-N
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Description

Quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside is a complex flavonoid glycoside derived from quercetin, a natural antioxidant found in many fruits and vegetables. This compound is known for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38O20/c1-51-21-8-14(2-5-18(21)41)3-7-25(44)52-13-24-28(46)30(48)32(50)36(55-24)57-35-31(49)27(45)23(12-38)54-37(35)56-34-29(47)26-20(43)10-16(39)11-22(26)53-33(34)15-4-6-17(40)19(42)9-15/h2-11,23-24,27-28,30-32,35-43,45-46,48-50H,12-13H2,1H3/b7-3+/t23-,24-,27+,28-,30+,31+,32-,35-,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHCPMKLCPDUEY-XLXDBILHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for this compound typically involve the glycosylation of quercetin with specific sugar moieties. The reaction conditions may include the use of protecting groups, activation agents, and catalysts to ensure the selective formation of the desired glycosidic bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from natural sources, such as plants, followed by chemical modifications to achieve the desired glycosylation. Advanced techniques like chromatography and crystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and metal catalysts.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions may involve halogenating agents and nucleophiles.

Major Products Formed:

  • Oxidation: Quercetin derivatives with altered hydroxyl groups.

  • Reduction: Reduced forms of quercetin glycosides.

  • Substitution: Substituted quercetin glycosides with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

  • Biology: Investigated for its role in modulating cellular processes and signaling pathways.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

  • Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

  • Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

  • Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

  • Cancer Prevention: Induces apoptosis and inhibits cell proliferation in cancer cells.

  • Pathways Involved: Modulates signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Comparison with Similar Compounds

  • Quercetin 3-O-glucoside

  • Quercetin 3-O-rutinoside

  • Quercetin 3-O-galactoside

  • Quercetin 3-O-xyloside

This comprehensive overview highlights the significance of quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside in scientific research and its potential applications in various fields

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside
Reactant of Route 2
quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside

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